(+)-7-Octylindolactam v
CAS No.:
Cat. No.: VC0218807
Molecular Formula: C25H39N3O2
Molecular Weight: 413.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H39N3O2 |
|---|---|
| Molecular Weight | 413.6 g/mol |
| IUPAC Name | 13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
| Standard InChI | InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30) |
| Standard InChI Key | SUQYTYOVPXAUGB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
| Canonical SMILES | CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C |
Introduction
Chemical Structure and Properties
(+)-7-Octylindolactam V features a complex structure based on the indolactam framework with specific stereochemistry and substitution patterns that determine its biological activity.
Basic Structure and Stereochemistry
The compound contains an indole nucleus fused with a nine-membered lactam ring, with specific stereochemical configurations at C2 and C5 positions (2R,5R) . The octyl chain at the 7-position extends the hydrophobic character of the molecule, enhancing its interaction with biological membranes and target proteins.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (+)-7-Octylindolactam V:
The compound's structure is characterized by three nitrogen atoms within the ring system, including the indole nitrogen, a secondary amide nitrogen, and a tertiary amine . These functional groups are critical for the compound's interaction with target proteins, particularly PKC.
Synthesis Methods
The synthesis of (+)-7-Octylindolactam V represents a significant challenge in organic chemistry due to its complex structure and specific stereochemical requirements.
Total Synthetic Approaches
Synthetic routes to (+)-7-Octylindolactam V typically begin with the synthesis of the parent indolactam V structure, followed by selective functionalization at the C7 position. One of the most elegant approaches involves distortion-controlled indolyne functionalization to establish the C4-N linkage, followed by intramolecular conjugate addition to build the conformationally-flexible nine-membered ring .
The key steps in the synthesis include:
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Formation of an indolyne intermediate through silyltriflate precursors
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Regioselective nucleophilic addition to establish the C4-N bond
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Construction of the nine-membered lactam ring through intramolecular conjugate addition
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Introduction of the octyl side chain at the C7 position through sp²-sp³ cross-coupling reactions
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Final stereochemical adjustments to obtain the (+)-enantiomer
Cross-Coupling Strategies
Biological Activity and Mechanism of Action
(+)-7-Octylindolactam V exhibits significant biological activities primarily through its interaction with protein kinase C (PKC) and related signaling pathways.
Neuroprotective Effects
One of the most remarkable properties of (+)-7-Octylindolactam V is its ability to protect central neurons against toxic injury. The compound has demonstrated substantial capacity to prevent the destruction of neocortical neurons induced by exposure to various glutamate agonists, such as kainate, NMDA, and AMPA .
Unlike the levorotatory (-)-enantiomers, which are known for their tumor-promoting activities, the dextrorotatory (+)-indolactam V compounds show greater anti-neurotoxic potency and virtually no phorbol ester-like tumor-promoting activity . This crucial difference allows for higher dose levels to be used without complicating side effects.
Pharmacological Applications
Given its unique biological profile, (+)-7-Octylindolactam V has several potential pharmacological applications.
Neuroprotection and Neurodegenerative Diseases
The most promising application of (+)-7-Octylindolactam V is in the treatment of neurodegenerative diseases and conditions associated with excitotoxicity. The compound's ability to protect neurons against glutamate-mediated damage makes it a potential therapeutic agent for conditions such as:
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Stroke and ischemic injury
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Traumatic brain injury
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Epilepsy
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Neurodegenerative disorders (Alzheimer's, Parkinson's)
Research Tool in Cell Signaling
(+)-7-Octylindolactam V serves as a valuable research tool for studying PKC signaling pathways and their roles in various cellular processes. Its distinct activity profile compared to phorbol esters makes it particularly useful for investigating PKC-dependent processes without the confounding effects of tumor promotion .
Comparison with Related Compounds
(+)-7-Octylindolactam V exists within a family of related compounds, each with distinct properties and applications.
Comparison with (-)-7-Octylindolactam V
The following table highlights the key differences between (+)-7-Octylindolactam V and its levorotatory enantiomer:
Comparison with Other Indolactam Derivatives
(+)-7-Octylindolactam V also differs significantly from other indolactam derivatives:
| Compound | Key Features | Primary Activities |
|---|---|---|
| (+)-7-Octylindolactam V | Octyl chain at C7, (+)-enantiomer | Neuroprotection, PKC modulation with minimal tumor promotion |
| Indolactam V | Parent compound, no C7 substituent | PKC activation, tumor promotion (in (-) form) |
| (-)-Pendolmycin | C7-substituted indolactam alkaloid | PKC activation, tumor promotion |
| (-)-Lyngbyatoxin A | C7-substituted indolactam alkaloid | PKC activation, tumor promotion |
| (-)-Teleocidin A-2 | C7-substituted indolactam alkaloid | PKC activation, tumor promotion |
Structure-Activity Relationships
Current Research and Future Perspectives
Research on (+)-7-Octylindolactam V continues to evolve, with several exciting directions and potential applications emerging.
Recent Advances in Synthesis
Recent synthetic approaches have focused on more efficient and stereoselective methods for preparing (+)-7-Octylindolactam V. These include:
These advances are making the compound more accessible for research and potential therapeutic applications.
Emerging Therapeutic Applications
Ongoing research is exploring new therapeutic applications of (+)-7-Octylindolactam V, including:
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Treatment of excitotoxic injury in neurodegenerative diseases
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Potential applications in ischemic stroke therapy
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Novel approaches to managing glutamate-mediated disorders
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Possible roles in modulating inflammatory responses
Challenges and Future Directions
Despite its promising properties, several challenges remain in the development of (+)-7-Octylindolactam V as a therapeutic agent:
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Optimization of pharmacokinetic properties for drug delivery
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Enhancement of isoform selectivity for targeted PKC modulation
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Development of more water-soluble derivatives for improved bioavailability
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Further elucidation of the precise mechanisms underlying neuroprotection
Future research will likely focus on addressing these challenges and expanding our understanding of this compound's unique biological properties.
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